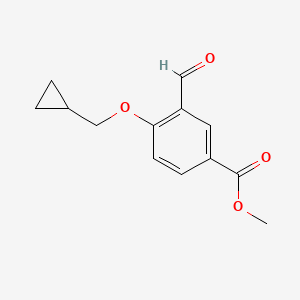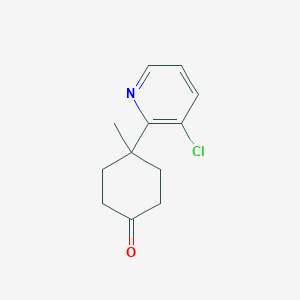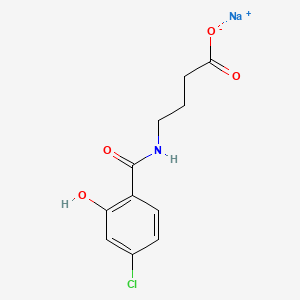
Salclobuzate sodium
Overview
Description
Salclobuzate sodium is a chemical compound with the molecular formula C11H11ClNNaO4. It was developed as an oral absorption promoter, designed to facilitate the absorption of poorly permeable substances across the intestinal barrier .
Preparation Methods
The synthesis of salclobuzate sodium involves the reaction of 4-chloro-2-hydroxybenzoic acid with 4-aminobutyric acid in the presence of sodium hydroxide. The reaction typically occurs under controlled temperature and pH conditions to ensure the formation of the desired product . Industrial production methods may involve large-scale batch reactions with stringent quality control measures to ensure the purity and consistency of the compound.
Chemical Reactions Analysis
Salclobuzate sodium undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Salclobuzate sodium has been primarily studied for its role as an oral absorption promoter. It has been used to enhance the bioavailability of various drugs, including oral insulin, by facilitating their transport across the intestinal barrier .
Mechanism of Action
The mechanism of action of salclobuzate sodium involves its ability to interact with the intestinal epithelium, thereby increasing the permeability of the intestinal barrier. This interaction facilitates the transport of poorly permeable substances across the intestine, enhancing their absorption into the bloodstream . The molecular targets and pathways involved in this process are still under investigation, but it is believed that this compound may modulate tight junctions and other cellular structures to achieve its effects .
Comparison with Similar Compounds
Salclobuzate sodium can be compared with other absorption promoters, such as sodium caprate and sodium laurate. While all these compounds aim to enhance the absorption of drugs, this compound is unique in its specific chemical structure and mechanism of action . Sodium caprate and sodium laurate, for example, primarily act by disrupting the lipid bilayer of the intestinal epithelium, whereas this compound may have a more targeted effect on tight junctions .
Similar Compounds
- Sodium caprate
- Sodium laurate
- Sodium deoxycholate
These compounds share similar applications but differ in their chemical structures and specific mechanisms of action .
Properties
CAS No. |
387825-07-2 |
|---|---|
Molecular Formula |
C11H11ClNNaO4 |
Molecular Weight |
279.65 g/mol |
IUPAC Name |
sodium;4-[(4-chloro-2-hydroxybenzoyl)amino]butanoate |
InChI |
InChI=1S/C11H12ClNO4.Na/c12-7-3-4-8(9(14)6-7)11(17)13-5-1-2-10(15)16;/h3-4,6,14H,1-2,5H2,(H,13,17)(H,15,16);/q;+1/p-1 |
InChI Key |
UQFYDAAKCZKDHS-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC(=C(C=C1Cl)O)C(=O)NCCCC(=O)[O-].[Na+] |
Origin of Product |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![7-Phenyl-1,2,4-triazolo[4,3-a]pyrimidine](/img/structure/B8473632.png)
![1,2,6,7-tetrahydro-3H,5H-benzo[ij]-quinolizine-3,5-dione](/img/structure/B8473640.png)
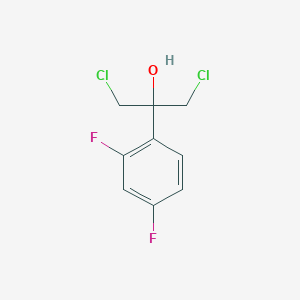
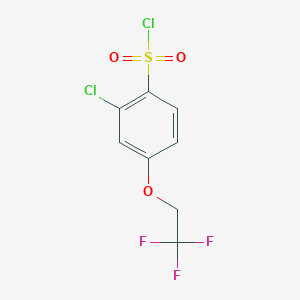
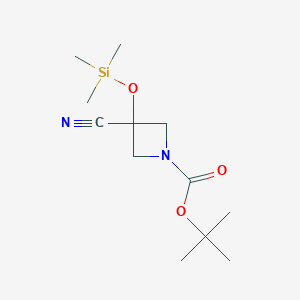
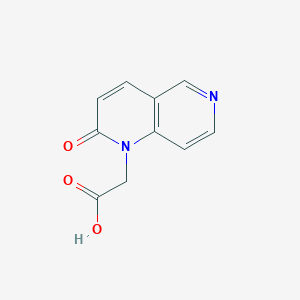
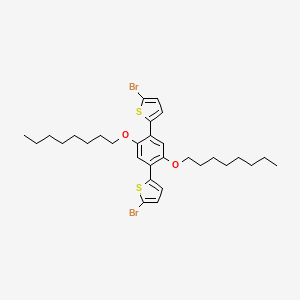
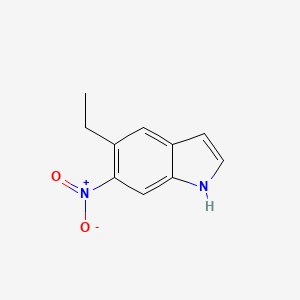
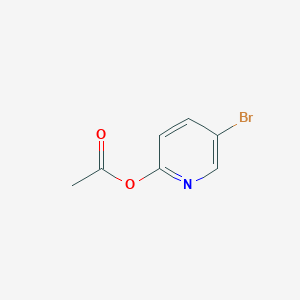
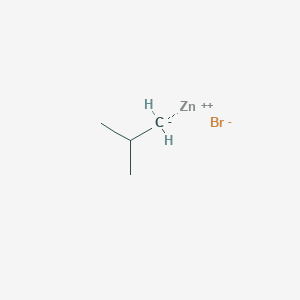
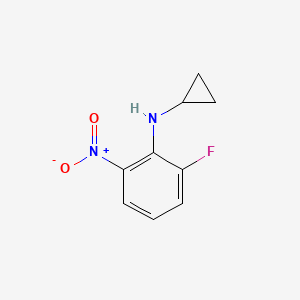
![tert-Butyl 2-(hydroxymethyl)-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxylate](/img/structure/B8473708.png)
